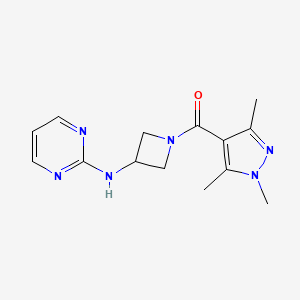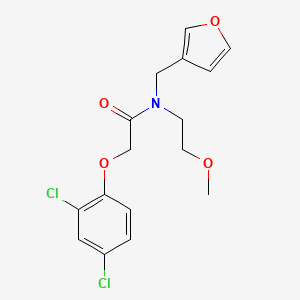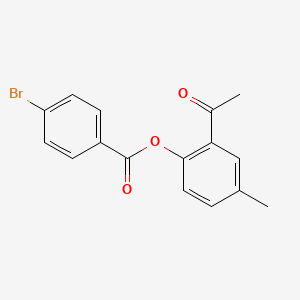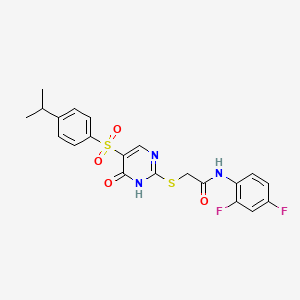![molecular formula C19H24F2N2O2 B2968524 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide CAS No. 566138-93-0](/img/structure/B2968524.png)
2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various methods such as X-ray diffraction, NMR spectroscopy, and computational methods like Density Functional Theory (DFT). For instance, the structural, optoelectronic, and thermodynamic properties of a similar compound, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, were studied using DFT .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through experimental methods or calculated using computational methods. For a similar compound, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, properties such as the dipole moment, polarizability, hyperpolarizability, HOMO and LUMO energy, energy gap, dielectric constant, electric susceptibility, refractive index, and thermodynamic properties have been calculated .Applications De Recherche Scientifique
Molecular Inhibition Studies
Compounds similar to "2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide" have been studied for their inhibitory effects on enzymes and receptors. For example, analogs of leflunomide metabolites, including cyano and fluoro-substituted phenyl compounds, have been investigated for their potential as inhibitors of Bruton's tyrosine kinase (BTK), which plays a crucial role in the signaling pathway essential for B-cell development. The structural analysis of these compounds reveals insights into their hydrogen-bonding networks and crystal packing, which are critical for their inhibitory functions (Ghosh et al., 2000).
Material Science and Polymer Chemistry
Research has also explored the synthesis and novel properties of materials incorporating cyano-substituted compounds. For instance, the synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano or methoxy tails has been achieved. These materials exhibit unique molecular alignments and mesomorphic behaviors, influenced by simple mechanical perturbations, demonstrating their potential for advanced material applications (Kong & Tang, 1998).
Organic Chemistry and Catalysis
The catalytic applications of compounds with cyano groups have been investigated, highlighting their role in selective hydrogenation reactions. For example, a study on the selective hydrogenation of phenol and derivatives over a Pd@carbon nitride catalyst in aqueous media showcases the high activity and selectivity of such systems, which are crucial for the manufacture of important industrial intermediates like cyclohexanone (Wang et al., 2011).
Photoluminescence and Material Properties
The impact of cyano substitution on the photoluminescence properties of compounds has been explored, with studies on 3-aryl-2-cyano acrylamide derivatives indicating different optical properties due to their distinct stacking modes. Such research points to the potential for developing new photoluminescent materials with tunable properties (Song et al., 2015).
Orientations Futures
The future directions for the study of “2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide” could include a detailed investigation of its synthesis, characterization, and potential applications. Given the interest in similar compounds for use in DSSC, this compound could also be explored for its potential in this area .
Propriétés
IUPAC Name |
2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F2N2O2/c1-2-3-4-5-6-7-12-23-18(24)16(14-22)13-15-8-10-17(11-9-15)25-19(20)21/h8-11,13,19H,2-7,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGRTEINPPUECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=CC=C(C=C1)OC(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole](/img/structure/B2968445.png)


![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2968451.png)

![1-(benzo[d]thiazol-2-yl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide](/img/structure/B2968455.png)


![3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea](/img/structure/B2968460.png)
![4-(4-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole](/img/structure/B2968461.png)
![[2-(4-Carbamoylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2968463.png)